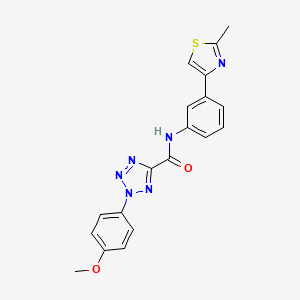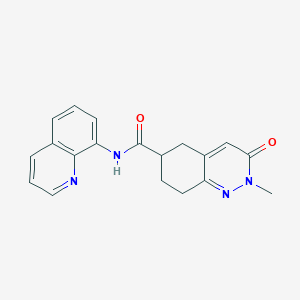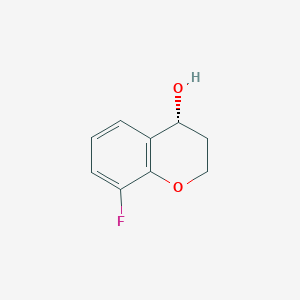
(4R)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4R)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol” is a chemical compound with the CAS Number: 1270289-89-8 . It has a molecular weight of 168.17 . The IUPAC name for this compound is (4R)-8-fluoro-3,4-dihydro-2H-chromen-4-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9FO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8,11H,4-5H2/t8-/m1/s1 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Antioxidant Potential of Chromone Derivatives
Chromones, including (4R)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol derivatives, are natural compounds present in significant amounts in a normal human diet. These compounds exhibit various physiological activities, such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects, which are thought to be related to their antioxidant properties. These properties enable chromones to neutralize active oxygen and cut off free radicals, potentially delaying or inhibiting cell impairment leading to various diseases. The presence of a double bond, a carbonyl group, and hydroxyl groups in the chromone nucleus are crucial for their radical scavenging activity (Yadav et al., 2014).
Anti-Cancer Effects of Baicalein
Baicalein, a flavonoid compound derived from the roots of Scutellaria baicalensis, is structurally related to chromones. It has been found to possess anti-cancer activities through effects on cell proliferation, metastasis, apoptosis, and autophagy. The compound's potential as a novel anticancer drug for hepatocellular carcinoma (HCC) treatment highlights the importance of chromone derivatives in therapeutic applications (Bie et al., 2017).
Polymer Science and Fluoropolymers
Fluoropolymers, which can be derived from chromone derivatives through fluorination, exhibit unique properties such as thermal, chemical, and biological stability. These properties make fluoropolymers suitable for various applications, including medical devices. The review by Henry et al. (2018) discusses the classification of fluoropolymers as "polymers of low concern" due to their negligible bioavailability and non-bioaccumulative nature, emphasizing the significance of fluorine chemistry in developing environmentally safe and stable materials (Henry et al., 2018).
Fluorinated Liquid Crystals
The peculiar properties of fluoro substituents, including their influence on liquid crystal materials, are explored in a review by Hird (2007). The presence of fluorine atoms in liquid crystals can significantly modify their melting points, mesophase morphology, and transition temperatures. This demonstrates the utility of fluorination in tailoring the properties of materials for commercial applications, such as liquid crystal displays (Hird, 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
- The primary target of this compound is the IL-4 receptor alpha chain (IL-4Rα) . IL-4Rα is common to both IL-4 receptor complexes: type 1 (IL-4Rα/γc; IL-4 specific) and type 2 (IL-4Rα/IL-13Rα1; IL-4 and IL-13 specific) .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Eigenschaften
IUPAC Name |
(4R)-8-fluoro-3,4-dihydro-2H-chromen-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8,11H,4-5H2/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHKECFCIGOLGN-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1O)C=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(4-Chlorobenzoyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol](/img/structure/B2544149.png)
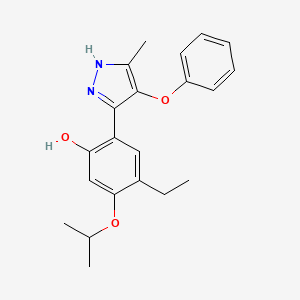


![2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetohydrazide](/img/structure/B2544156.png)
![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2544158.png)
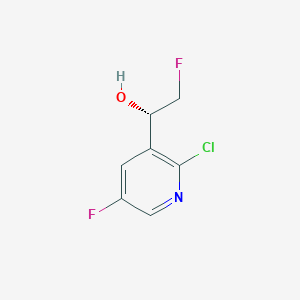

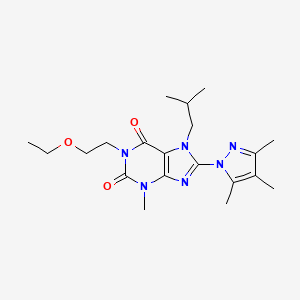

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2544166.png)
